![molecular formula C27H24N2O4 B2982256 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid CAS No. 2138331-71-0](/img/structure/B2982256.png)
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid
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Overview
Description
This compound is an alanine derivative . It is a complex organic molecule that contains several functional groups, including an indole ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) group.
Molecular Structure Analysis
The molecular structure of this compound includes several key features. The Fmoc group provides protection for the amino group during peptide synthesis. The indole ring and carboxylic acid group are key structural components of the amino acid tryptophan .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . Other properties such as solubility and stability would need to be determined experimentally.Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotube Dispersion Research has explored the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants to disperse carbon nanotubes (CNTs). These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing the potential of fluorenyl-9-methoxycarbonyl derivatives in nanotechnology and material science applications (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues This compound has been utilized in the synthesis of oligomers, leveraging N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. This application is significant in the development of novel bioactive molecules and in understanding biological mechanisms (Gregar & Gervay-Hague, 2004).
Reversible Protecting Group for Peptide Synthesis The compound has been utilized as a reversible protecting group in peptide synthesis, especially in the synthesis of 'difficult sequences'. This showcases its role in improving peptide synthesis methodologies, particularly in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).
Fluorescent Labeling Reagent for Biomedical Analysis A novel fluorophore, derived from a similar fluorenyl-9-methoxycarbonyl compound, demonstrates strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. This application underscores the compound's potential in enhancing fluorescence-based detection and imaging techniques (Hirano et al., 2004).
Conformationally Constrained Tryptophan Derivatives The fluorenyl-9-methoxycarbonyl motif has been applied in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. This application is crucial for understanding peptide structure and dynamics, contributing to the development of therapeutics and biomaterials (Horwell et al., 1994).
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , and amino acids and their derivatives are known to influence the secretion of anabolic hormones .
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones . They can also supply fuel during exercise and enhance mental performance during stress-related tasks .
Biochemical Pathways
Amino acid derivatives are known to play a role in various biochemical processes, including the secretion of anabolic hormones, energy metabolism during exercise, and cognitive function during stress .
Result of Action
It is known that amino acid derivatives can prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Action Environment
It is known that the efficacy of amino acid derivatives can be influenced by various factors, including the physical condition of the individual, the intensity and duration of exercise, and the individual’s nutritional status .
Future Directions
The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other chemical reactions. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, safety profile, and potential biological activities .
properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-26(31)19-10-11-25-18(16-19)12-15-29(25)14-5-13-28-27(32)33-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-12,15-16,24H,5,13-14,17H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQSCPPFVDWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=CC5=C4C=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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